Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
CAS No.: 100784-26-7
Cat. No.: VC20749323
Molecular Formula: C7H10ClN3O4S
Molecular Weight: 267.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100784-26-7 |
|---|---|
| Molecular Formula | C7H10ClN3O4S |
| Molecular Weight | 267.69 g/mol |
| IUPAC Name | ethyl 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C7H10ClN3O4S/c1-3-15-7(12)4-5(8)10-11(2)6(4)16(9,13)14/h3H2,1-2H3,(H2,9,13,14) |
| Standard InChI Key | VPTSMJHJEDWLSP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=C1Cl)C)S(=O)(=O)N |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1Cl)C)S(=O)(=O)N |
Introduction
Molecular Formula and Weight
-
Molecular Formula: C7H10ClN3O4S
-
Molecular Weight: 267.69 g/mol
Structural Representation
The compound features a pyrazole ring with a carboxylate group and a sulfamoyl substituent. The presence of chlorine at the third position and a methyl group at the first position contributes to its unique properties.
Identifiers
-
CAS Number: 100784-26-7
-
InChIKey: VPTSMJHJEDWLSP-UHFFFAOYSA-N
Synthesis Methods
Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate can be synthesized through several methods, often involving cyclocondensation reactions. A common approach includes:
-
Cyclization of Hydrazines: Reacting hydrazines with suitable carbonyl compounds to form the pyrazole ring.
-
Sulfonamide Formation: Introducing the sulfamoyl group through sulfonation reactions.
-
Chlorination: Chlorination at the appropriate position to yield the final product.
These methods can be optimized for yield and purity using green chemistry principles, minimizing environmental impact during production.
Biological Activities
Research indicates that ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate exhibits various biological activities, primarily due to its sulfonamide group, which can mimic natural substrates and inhibit specific enzymes.
Antiviral Potential
The compound's ability to inhibit certain viral enzymes suggests it may have antiviral applications, particularly against viruses that rely on similar biochemical pathways.
Comparative Analysis
The following table compares ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate | C7H10ClN3O4S | Contains a sulfonamide group for enhanced activity |
| Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate | C7H10ClN3O4S | Chlorosulfonyl group enhances reactivity |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H10N4O2 | Substituted with an amino group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume